![molecular formula C29H40O4 B13400695 [6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
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Description
[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C29H40O4 and its molecular weight is 452.6 g/mol. The purity is usually 95%.
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Biological Activity
Overview of the Compound
The compound is a complex organic molecule that likely exhibits various biological activities due to its structural features. It contains functional groups such as hydroxyl (-OH) and enone (C=O), which are often associated with biological activity.
1. Antioxidant Activity
Many compounds with similar structures have been studied for their antioxidant properties. The presence of hydroxyl groups can contribute to radical scavenging abilities, which protect cells from oxidative stress.
2. Anti-inflammatory Effects
Compounds with naphthalene and phenolic structures have shown potential in reducing inflammation. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
3. Antimicrobial Properties
Certain derivatives of naphthalene are known for their antimicrobial effects against bacteria and fungi. The compound's structure may allow it to interact with microbial membranes or enzymes.
4. Anticancer Activity
Some studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Table 1: Biological Activities of Similar Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Naphthalenes | Antioxidant, Anti-inflammatory | |
Phenolic Compounds | Antimicrobial, Anticancer | |
Enone Derivatives | Cytotoxicity in cancer cells |
Case Study 1: Antioxidant Activity
A study examined the antioxidant capacity of phenolic compounds derived from natural sources. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.
Case Study 2: Anti-inflammatory Properties
Research on naphthalene derivatives showed that they effectively inhibited the production of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
A series of experiments demonstrated that certain naphthalene-based compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential use as natural preservatives.
Properties
IUPAC Name |
[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O4/c1-6-21(2)8-14-25-28(4)18-7-17-27(3,24(28)16-19-29(25,5)32)20-33-26(31)15-11-22-9-12-23(30)13-10-22/h6,9-13,15,24-25,30,32H,1-2,7-8,14,16-20H2,3-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORINFASUBZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)COC(=O)C=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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